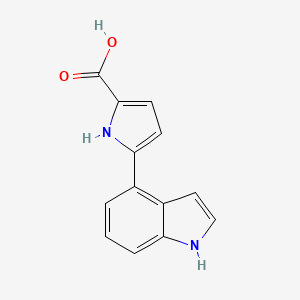

5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid is a compound that can be associated with a class of heterocyclic aromatic organic compounds. It contains both indole and pyrrole rings, which are fused together, and a carboxylic acid functional group. This structure suggests that the compound could have interesting chemical properties and potential biological activity.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of novel indole derivatives were synthesized using electrophilic substitution reactions, as reported in the synthesis of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H (substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives . This method involved the use of the Japp-Klingemann and Fischer indole cyclization reactions, which are commonly employed in the synthesis of indole-containing compounds. Although the specific synthesis of 5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of 5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid would likely exhibit conjugation between the indole and pyrrole rings, which could affect its electronic properties and reactivity. The presence of a carboxylic acid group would contribute to the compound's ability to engage in hydrogen bonding and potentially increase its solubility in polar solvents.

Chemical Reactions Analysis

Compounds with similar structures have been used in various chemical reactions. For example, pyrrole-2-carboxylic acid has been utilized as a ligand in Cu-catalyzed reactions of primary anilines with aryl halides . This suggests that 5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid could also act as a ligand or reactant in metal-catalyzed coupling reactions, potentially leading to a variety of diaryl amine products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid can be inferred from related compounds. For instance, the antiinflammatory and analgesic activities of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids have been correlated with the steric and hydrogen-bonding properties of the substituents . This indicates that the physical properties such as solubility, melting point, and boiling point, as well as the chemical reactivity of 5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid, could be significantly influenced by its functional groups and overall molecular geometry.

Scientific Research Applications

Antioxidant Agent Development One notable application of a compound structurally related to 5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid is in the development of potential antioxidant agents. A study described the synthesis and biological evaluation of various pyrrole-based hydrazide-hydrazones, including a compound with significant radical-scavenging capacity. This research suggests its potential as a lead compound for novel antioxidants (Mateev, Georgieva, & Zlatkov, 2022).

Molecular Docking Studies for Drug Development Another research avenue involves the use of similar compounds in molecular docking studies. Such studies are essential for predicting binding interactions with target proteins, which is a critical step in drug discovery and design. For instance, a study synthesized a series of compounds including 5-Chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids for molecular docking studies with the target protein EGFR (Ganga Reddy et al., 2022).

Synthetic Pathways in Chemistry The compound also finds application in the exploration of synthetic pathways for creating complex heterocyclic systems. For example, a study described the synthesis of various heterocyclic systems, including pyrrolo[3,2-b]carbazoles and 1H-benzofuro[3,2-f]indoles, through the condensation of pyrroles with indoles (Chunchatprasert, Rao, & Shannon, 1992).

Biological Synthesis and Applications In biological research, the compound is involved in the study of biosynthetic pathways. An example is the investigation into the biosynthesis of violacein, which identified a related compound as a biosynthetic intermediate, revealing insights into enzyme function and non-enzymatic reactions in this pathway (Shinoda et al., 2007).

Mechanism of Action

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in developing new therapeutic derivatives .

Mode of Action

The mode of action of indole derivatives can vary depending on the specific derivative and its targets. For instance, some indole derivatives have been reported as antiviral agents .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The result of the action of indole derivatives can vary depending on the specific derivative and its targets. For instance, some indole derivatives have shown inhibitory activity against influenza A .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-(1H-indol-4-yl)-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c16-13(17)12-5-4-11(15-12)8-2-1-3-10-9(8)6-7-14-10/h1-7,14-15H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHQROROLLIYIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C3=CC=C(N3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate](/img/structure/B2501584.png)

![(3-Amino-5-((4-fluorophenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2501587.png)

![Methylethyl 2-[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2501591.png)

![2-[(E)-3-(2-acetylanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B2501593.png)

![N-(3,4-dichlorophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2501594.png)

![(E)-3-hydroxy-16-(4-methoxybenzylidene)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B2501601.png)

![Ethyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2501602.png)

![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2501606.png)